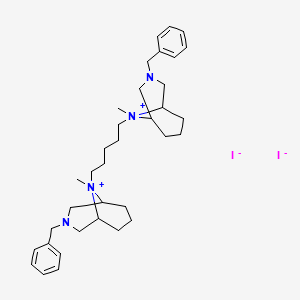
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of nitrogen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of substituted 3-azabicyclo(3.3.1)nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization reactions and subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents to convert carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, methanol, and various oxidizing agents like ABNO. The reaction conditions often involve moderate temperatures and standard laboratory setups.
Major Products
The major products formed from these reactions include substituted 3-azabicyclo(3.3.1)nonane derivatives with various functional groups, such as hydroxyl, carbonyl, and alkyl groups .
Scientific Research Applications
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in oxidation reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets and pathways. For example, the oxidation of alcohols by ABNO involves the formation of a nitroxyl radical intermediate, which facilitates the transfer of electrons and the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): Known for its catalytic efficiency in oxidation reactions.
9-Borabicyclo(3.3.1)nonane: Used as a metal-free catalyst for hydroboration reactions.
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane: Another derivative with distinct chemical properties.
Uniqueness
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique bicyclic structure and the presence of multiple nitrogen atoms, which impart specific reactivity and potential biological activity. Its derivatives are versatile and can be tailored for various applications in research and industry.
Properties
CAS No. |
17713-11-0 |
|---|---|
Molecular Formula |
C35H54I2N4 |
Molecular Weight |
784.6 g/mol |
IUPAC Name |
3-benzyl-9-[5-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)pentyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C35H54N4.2HI/c1-38(32-18-12-19-33(38)27-36(26-32)24-30-14-6-3-7-15-30)22-10-5-11-23-39(2)34-20-13-21-35(39)29-37(28-34)25-31-16-8-4-9-17-31;;/h3-4,6-9,14-17,32-35H,5,10-13,18-29H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
VPSANDKMOVFBJT-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


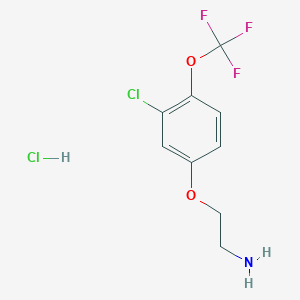
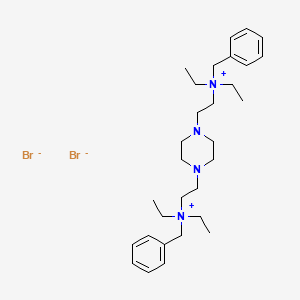
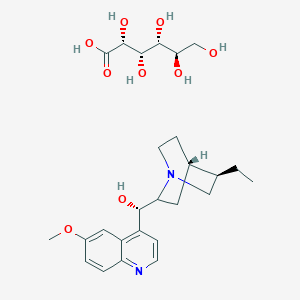
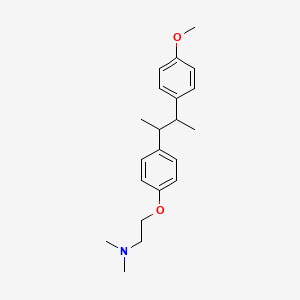
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
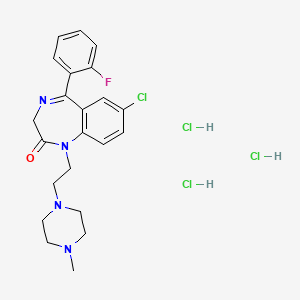
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

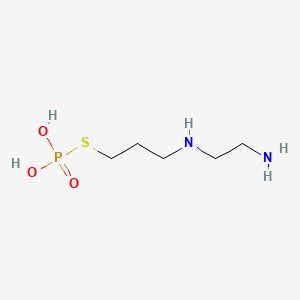
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

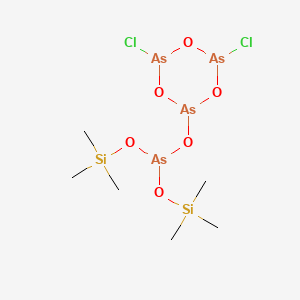
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

